Glycosminine
Overview
Description
Glucosamine is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It is part of the structure of two polysaccharides, chitosan and chitin . Glucosamine is one of the most abundant monosaccharides .
Synthesis Analysis
Glucosamine is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat . Microbial fermentation has the advantages of mild conditions, low environmental pollution, high production intensity, and product safety .Molecular Structure Analysis
The molecular structure of glucosamine includes a chemical formula of C6H13NO5, a molar mass of 179.172 g·mol −1, and a density of 1.563 g/mL .Chemical Reactions Analysis
Glucosamine exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors . It also plays a role in glycoprotein metabolism .Physical and Chemical Properties Analysis
Glucosamine has a melting point of 150 °C (302 °F; 423 K), a log P of -2.175, an acidity (pKa) of 7.5, and a basicity (pKb) of 4.5 .Scientific Research Applications
1. Glycoscience in Translational Research
Glycoscience, which includes the study of glycosminine, plays a pivotal role in translational research. This field bridges basic glycomics research and clinical applications, focusing on patient-oriented solutions for various diseases. Innovations in glycoscience have led to advancements in cell therapeutics, transplant surgery, allergy & immunology, and dermatology, offering potential applications in xenotransplantation, novel therapies for allergies, and improved wound healing processes (Sackstein, 2016).
2. Innovation Potentials in Industrial Applications
Research in glycoscience, including this compound, has significant innovation potential for industrial and commercial sectors. The properties of carbohydrate molecules, such as this compound, lead to various industrial applications, including high-value-added products, novel therapies, and diagnostic tools, driven by glycomics and the exploration of carbohydrate functions (Corolleur, Level, Matt, & Pérez, 2020).
3. Glycomics Mass Spectrometry Data Sharing
This compound research benefits from GlycoPOST, a repository for raw mass spectrometry (MS) data from glycomics experiments. This enhances the reproducibility and sustainability of scientific research by making glycomics MS data findable, accessible, interoperable, and reusable, contributing significantly to the field's future FAIRness (Watanabe, Aoki-Kinoshita, Ishihama, & Okuda, 2020).
4. Glycosidases in Medicinal Synthesis
Glycosidases are utilized to prepare oligosaccharide structures, including those with medicinal relevance such as this compound. The study encompasses the screening of enzymatic preparations and their application in glycosyl transfer, enhancing the understanding and synthesis of biologically and medically significant structures (Scigelová, Singh, & Crout, 1999).
5. Bioinformatics in Glycomics
Glycomics, including the study of this compound, relies heavily on bioinformatics for understanding the complex structures of glycans. This field addresses the challenges in predicting glycan structures based on DNA sequences and contributes significantly to the understanding of glycosylation in various diseases (Lieth, Bohne-Lang, Lohmann, & Frank, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Glucosamine prevents osteoarthritis and maintains joint health by reducing inflammation, improving the redox status, and inducing autophagy in joints . Further studies are warranted to determine the synergistic effect of glucosamine with other anti-inflammatory and/or antioxidative agents on joint health in humans .
Properties
IUPAC Name |
2-benzyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVLDCZFKNYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197234 | |
Record name | Glycosminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycosminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801703 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4765-56-4 | |
Record name | 2-(Phenylmethyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4765-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycosminine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycosminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycosminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 - 256 °C | |
Record name | Glycosminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of glycosminine and are there any notable derivatives?
A1: this compound is a quinazolinone alkaloid with the molecular formula C15H12N2O []. It features a quinazolinone core structure with a phenylmethyl substituent at the 2-position. Several derivatives of this compound have been synthesized, including 6-methyl, 7-chloro, and 2-(4-methylphenyl) derivatives, to explore their potential biological activities [].
Q2: How is this compound synthesized in the laboratory?
A2: Several synthetic approaches for this compound have been developed. One method utilizes the condensation of iminoketene with amides []. Another approach involves a novel synthesis using easily accessible ω-methoxystyrenes as substitutes for unstable arylacetaldehydes []. Historically, phenylpyruvic acid has also been utilized as a starting material for its synthesis [, ].
Q3: What is the biosynthetic pathway of this compound in plants?
A3: Research suggests that anthranilic acid and phenylalanine are precursors for this compound biosynthesis in Glycosmis arborea []. Studies using radiolabeled precursors indicate that anthranilic acid is likely methylated before condensation with phenylalanine, forming the quinazolinone ring system []. Interestingly, while N-methyl-N-phenyl-[14CO-CH2]acetylanthranilamid was efficiently transformed into this compound in the plant, this conversion was also observed in pea plants, suggesting a potentially non-specific enzymatic process for the final ring closure [].
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